1-Dodecene

Catalog No.
S592185
CAS No.
112-41-4
M.F
C12H24
C12H24
CH3(CH2)9CH=CH2
M. Wt
168.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecene

CAS Number

112-41-4

Product Name

1-Dodecene

IUPAC Name

dodec-1-ene

Molecular Formula

C12H24
C12H24
CH3(CH2)9CH=CH2

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3

InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone
Solubility in water: none

Canonical SMILES

CCCCCCCCCCC=C

The exact mass of the compound 1-Dodecene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; sol in ethanol, ethyl ether, and acetonesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12016. It belongs to the ontological category of acyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Dodecene is a linear alpha-olefin (LAO) featuring a 12-carbon chain with a terminal double bond, a structural characteristic that defines its high reactivity. This colorless liquid is a critical industrial building block, primarily serving as a precursor and comonomer in the synthesis of polymers (like LLDPE), high-performance synthetic lubricants (polyalphaolefins or PAOs), and surfactants for detergents. Its specific C12 chain length is fundamental to the physical and performance properties of these downstream products, including viscosity, thermal stability, and detergency.

Substituting 1-dodecene with other alpha-olefins, such as 1-decene or 1-tetradecene, directly alters the final properties of derivatives like lubricants and polymers. For instance, the chain length of the starting olefin is a primary determinant of the viscosity index, pour point, and volatility of the resulting polyalphaolefin (PAO) base oils. Using internal dodecene isomers instead of the terminal olefin drastically reduces reactivity in critical processes like hydroformylation, leading to lower yields of desired linear products. Crude mixtures containing paraffins or other olefin isomers introduce process variability and undesirable byproducts, compromising the performance and consistency required in high-specification applications.

Precursor Suitability: Achieving Balanced Lubricant Properties in Polyalphaolefin (PAO) Synthesis

While 1-decene is a common precursor for PAOs, the inclusion of 1-dodecene allows for precise tailoring of lubricant properties. PAOs made from olefins heavier than 1-decene, such as 1-dodecene, typically exhibit higher pour points. However, co-oligomerizing 1-decene and 1-dodecene can produce PAOs with properties similar to those made from pure 1-decene, such as a low pour point (-60°C to -50°C) and a high viscosity index (130-145), while achieving specific viscosity targets (e.g., 4 to 6 cSt at 100°C) and maintaining low volatility.

Evidence DimensionPAO Properties
Target Compound DataPour Point: -60°C to -50°C; Viscosity Index: 130-145 (from 1-decene/1-dodecene co-oligomerization)
Comparator Or BaselineTypical 6 cSt PAO from 1-decene: Pour Point approx. -57°C
Quantified DifferenceAchieves comparable low-temperature performance to pure C10-based PAOs while allowing for formulation flexibility.
ConditionsCo-oligomerization of 1-decene and 1-dodecene (e.g., 10-40 wt% 1-decene and 60-90 wt% 1-dodecene) using a boron trifluoride catalyst with an alcohol promoter.

This allows formulators to fine-tune viscosity and volatility for high-performance lubricants without sacrificing critical low-temperature fluidity.

Processability: Superior Regioselectivity in Hydroformylation vs. Internal Olefins

The terminal double bond of 1-dodecene provides significantly higher reactivity and selectivity for linear aldehydes compared to its internal isomers. In rhodium-catalyzed hydroformylation, 1-dodecene can achieve a linear-to-branched (n/iso) aldehyde ratio of 98:2. In contrast, hydroformylation of internal olefins is slower and yields complex mixtures of isomers, requiring more demanding process conditions to achieve high linearity. For example, cobalt-catalyzed hydroformylation of 1-dodecene can yield the linear alcohol with 89% linearity, a result dependent on the alpha-olefin starting material.

Evidence DimensionLinear-to-Branched (n/iso) Product Ratio
Target Compound Data98:2 (linear:branched aldehydes)
Comparator Or BaselineInternal dodecene isomers, which produce a much lower n/iso ratio under similar conditions due to steric hindrance and slower isomerization to a terminal reactive site.
Quantified DifferenceDramatically higher selectivity for the desired linear product, simplifying purification and maximizing yield.
ConditionsContinuous hydroformylation in a microemulsion system using a water-soluble rhodium-based catalyst.

For producing linear C13 alcohols and acids used in detergents and plasticizers, procuring high-purity 1-dodecene is critical for maximizing yield and minimizing costly separation of branched isomers.

Comonomer Suitability: Impact of Long-Chain Branching in Polyethylene Synthesis

In the production of linear low-density polyethylene (LLDPE), the chain length of the alpha-olefin comonomer directly influences the final polymer properties. While shorter olefins like 1-hexene and 1-octene are common, studies show that longer-chain alpha-olefins such as 1-dodecene can be incorporated efficiently. The use of a longer C12 branch (from 1-dodecene) versus a C6 (from 1-octene) or C4 (from 1-hexene) branch alters the polymer's crystallinity, density, and mechanical properties. For example, in ethylene copolymerization with specific catalyst systems, 1-dodecene showed higher catalytic activity (7.39-10.4 x 10^5 kg-polymer/mol-Ti·h at 25°C) than the unsubstituted catalyst with 1-decene (6.44 x 10^5 kg-polymer/mol-Ti·h).

Evidence DimensionCatalytic Activity in Ethylene Copolymerization
Target Compound DataUp to 1.88 x 10^6 kg-polymer/mol-Ti·h (at 50°C with specific substituted titanocene catalysts)
Comparator Or Baseline1-Decene: Up to 1.44 x 10^6 kg-polymer/mol-Ti·h (under identical conditions)
Quantified DifferenceUp to 30% higher catalytic activity observed under specific laboratory conditions, indicating efficient incorporation.
ConditionsEthylene/1-dodecene copolymerization using Cp*TiCl2(O-2,6-iPr2-4-R-C6H2)–MAO catalyst systems in toluene at 50°C.

Selecting 1-dodecene as a comonomer provides a specific tool to engineer polyethylene with distinct long-chain branching, impacting properties like tensile strength and impact resistance for specialized film and molding applications.

Formulation of High-Performance Synthetic Lubricants and Greases

As a key monomer or comonomer for polyalphaolefins (PAOs), 1-dodecene is used to formulate synthetic base oils where a specific balance of viscosity, low volatility, and thermal stability is required. Its C12 structure allows for the production of PAOs that meet demanding specifications for automotive engine oils, industrial gear oils, and other severe-service lubricants.

Precursor for Linear C13 Plasticizer Alcohols and Detergents

The high regioselectivity of 1-dodecene in hydroformylation makes it the preferred starting material for producing linear tridecanal, which is subsequently converted to C13 alcohols and acids. These derivatives are essential intermediates for high-efficiency plasticizers and surfactants used in cleaning products.

Specialty Comonomer for Tailoring Polyethylene Properties

Used as a comonomer in LLDPE and HDPE production, 1-dodecene introduces C10 side chains that modify the polymer backbone. This allows manufacturers to precisely control polymer density, flexibility, and strength for applications in advanced packaging films and durable molded goods.

Synthesis of Dodecyl-based Surfactants and Amine Oxides

1-Dodecene serves as a precursor for various specialty surfactants, including alkyl dimethyl amines (ADMAs), which are intermediates for amine oxides used as foam boosters in shampoos and detergents. The specific C12 alkyl chain length is often optimal for balancing hydrophilic and lipophilic properties in these applications.

Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
Liquid
Colorless liquid with a mild, pleasant odor; [HSDB]
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
COLORLESS LIQUID

XLogP3

6.8

Exact Mass

168.187800766 Da

Monoisotopic Mass

168.187800766 Da

Boiling Point

415 °F at 760 mmHg (USCG, 1999)
213.8 °C
214Â °C

Flash Point

212 °F (USCG, 1999)
49 °C
Below 212 °F (below 100 °C) (Closed cup)
77 Â °C c.c.

Heavy Atom Count

12

Vapor Density

5.81 (AIR= 1)
5.81
Relative vapor density (air = 1): 5.81

Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float
0.7584 g/cu cm @ 20 °C
0.7584 @ 20 °C/4 °C
Relative density (water = 1): 0.8

LogP

6.1

Odor

MILD, PLEASANT

Melting Point

-31 °F (USCG, 1999)
-35.2 °C
-35Â °C

UNII

WYE669F3GR

Related CAS

25067-08-7
62132-67-6

GHS Hazard Statements

Aggregated GHS information provided by 1254 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 1254 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 1241 of 1254 companies with hazard statement code(s):;
H304 (99.92%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (24.25%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.52 mmHg (USCG, 1999)
0.15 [mmHg]
0.42 [mmHg]
0.0159 mm Hg at 25 °C
1 MM HG @ 47.2 °C
Vapor pressure, Pa at 25Â °C: 2

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

112-41-4
1124-14-7
25378-22-7
68526-58-9

Wikipedia

1-Dodecene

Biological Half Life

6.76 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
Ethylene (Zeigler oligomerization; coproduced with 1-butene/ 1-hexene/ 1-octene/ alpha-olefins (C12-C14)/ alpha-olefins (C14-C16)/ alpha-olefins (C16-C18/ alpha-olefins (C18+))
The One-Step Ziegler Process involves the oligomerization of ethylene in the presence of triethylaluminum at 180-220 °C and 140 atm.
The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Petroleum Refineries
Paint and Coating Manufacturing
Industrial Gas Manufacturing
Miscellaneous Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
1-Dodecene: ACTIVE
Dodecene: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Last modified: 08-15-2023
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem

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